molecular formula C5H8O3 B141392 4,4-Dimethyl-1,3-dioxolan-2-one CAS No. 4437-69-8

4,4-Dimethyl-1,3-dioxolan-2-one

Cat. No. B141392
CAS RN: 4437-69-8
M. Wt: 116.11 g/mol
InChI Key: PUEFXLJYTSRTGI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3-dioxolan-2-one is a chemical compound that belongs to the class of organic compounds known as dioxolanes. It is characterized by a dioxolane ring, which is a five-membered cyclic ether with two oxygen atoms. The compound's structure is further modified by the presence of two methyl groups at the 4-position of the dioxolane ring.

Synthesis Analysis

The synthesis of related compounds such as 4,5-Dimethylene-1,3-dioxolan-2-one can be achieved through a three-step synthesis starting from diastereomeric precursors. The resulting compounds, including the Fe(CO)3-complex and the parent compound, exhibit enhanced reactivity compared to structurally analogous compounds, with the parent compound polymerizing spontaneously above its melting point and showing poor dienophilic reactivity .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4,5-dimethyl-1,3-dioxol-2-one, has been investigated using various spectroscopic methods and quantum chemical calculations. The geometry of these compounds has been optimized using different computational methods to characterize all stationary points as minima. The optimized structural parameters are then used to calculate vibrational frequencies and force constants .

Chemical Reactions Analysis

The reactivity of 4,4-Dimethyl-1,3-dioxolan-2-one and its derivatives can be inferred from studies on similar compounds. For instance, the compound 4,5-Dimethylene-1,3-dioxolan-2-one shows poor dienophilic reactivity and is prone to spontaneous polymerization at elevated temperatures . Other related compounds, such as those derived from 1,3-dioxolan-4-one, have been shown to undergo base-induced dimerization, leading to the formation of specific stereoisomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethyl-1,3-dioxolan-2-one derivatives can be deduced from studies on similar molecules. For example, the FT-IR and FT-Raman spectra of 4,5-dimethyl-1,3-dioxol-2-one have been recorded, and the temperature dependence of thermodynamic properties such as heat capacity, entropy, and enthalpy change has been determined. The electronic properties, including HOMO and LUMO energies, have been measured, and the influence of methyl groups on the skeletal properties has been investigated .

Scientific Research Applications

Reactivity and Polymerization Behavior

  • 4,4-Dimethyl-1,3-dioxolan-2-one demonstrates unique reactivity patterns and polymerization behavior. For instance, it shows enhanced reactivity compared to structurally analogous compounds but is noted for its very low dienophilic reactivity. Its stability is compromised above its melting point, where it spontaneously polymerizes, indicating a potential application in material sciences for the synthesis of polymers under specific conditions (Scharf & Plum, 1977).

Cryptochirality and Chiroptical Properties

  • The compound exhibits cryptochirality in its ground state, as indicated by the absence of detectable circular dichroism signals, a feature that could be valuable in the field of chiral chemistry and molecular encoding (Amako et al., 2015).

Effects on Solid Electrolyte Interface (SEI) Formation in Batteries

  • In the domain of energy storage, 4,4-Dimethyl-1,3-dioxolan-2-one (referred to as DMDO in the study) has been identified as a novel electrolyte additive for lithium-ion batteries. It positively impacts the formation of the solid electrolyte interface on both anode and cathode, suggesting its potential to enhance battery performance and longevity (Xu et al., 2010).

Distribution Coefficients in Solvent Systems

  • The compound's distribution between aqueous and organic liquid phases has been studied, providing valuable data for its applications in separation processes or chemical synthesis involving diverse solvents (Novikov et al., 2013).

Role in the Formation of Tetrahedral Intermediates

  • It has been implicated in the generation and characterization of some hemiorthoesters, providing insights into the intricate mechanisms of organic reactions and the potential for synthesizing complex organic molecules (Capon & Grieve, 1980).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA). The generated HIBA was recovered and used as an ingredient to re-synthesize DMDL monomer, and this monomer was further used to re-synthesize the DMDL polymer, demonstrating the chemical recycling of the DMDL polymer . This indicates a potential future direction for the use of 4,4-Dimethyl-1,3-dioxolan-2-one in the development of chemically recyclable polymers .

properties

IUPAC Name

4,4-dimethyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEFXLJYTSRTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063465
Record name 1,3-Dioxolan-2-one, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1,3-dioxolan-2-one

CAS RN

4437-69-8
Record name 4,4-Dimethyl-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4437-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolan-2-one, 4,4-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolan-2-one, 4,4-dimethyl-
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Record name 1,3-Dioxolan-2-one, 4,4-dimethyl-
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Record name 4,4-dimethyl-1,3-dioxolan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
T Sako, T Fukai, R Sahashi, M Sone… - Industrial & engineering …, 2002 - ACS Publications
Cycloaddition of an oxirane group of 2-methyloxirane or 2,2-dimethyloxirane with carbon dioxide was carried out in both supercritical homogeneous and vapor−liquid coexisting regions …
Number of citations: 49 pubs.acs.org
Y Kayaki, M Yamamoto, T Ikariya - The Journal of organic …, 2007 - ACS Publications
Carboxylative cyclization of propargyl alcohols in supercritical carbon dioxide (scCO 2 ) containing P(n-C 4 H 9 ) 3 as a catalyst proceeded smoothly to give α-alkylidene-1,3-dioxolan-2-…
Number of citations: 150 pubs.acs.org
UR Seo, YK Chung - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
Poly(4‐vinylimidazolium)s, derived from the self‐immobilization of 4‐vinylimidazoliums, with diazabicyclo[5.4.0]undec‐7‐ene (DBU) and zinc bromide (ZnBr 2 ) are used as a highly …
Number of citations: 43 onlinelibrary.wiley.com
B Grignard, P Mampuys, J Escudero, D Masullo… - Polymer …, 2022 - pubs.rsc.org
The catalyst-free synthesis of urethanes from cyclic iminocarbonates, used as masked isocyanates, and soft nucleophiles (ie carboxylic acids and thiols) has been studied. Remarkably, …
Number of citations: 3 pubs.rsc.org
DM Pearson, NR Conley… - Advanced Synthesis & …, 2011 - Wiley Online Library
The catalytic alkoxycarbonylation of 1,2‐diols by (neocuproine)palladium(II) acetate (neocuproine=2,9‐dimethyl‐1,10‐phenanthroline) or palladium(II) acetate/(−)‐sparteine using N‐…
Number of citations: 46 onlinelibrary.wiley.com
L Ouyang, X Tang, H He, C Qi, W Xiong… - Advanced Synthesis …, 2015 - Wiley Online Library
We have successfully demonstrated that in the presence of N,N‐diisopropylethylamine, copper iodide could efficiently catalyze the coupling of internal propargylic alcohols with carbon …
Number of citations: 62 onlinelibrary.wiley.com
K Uemura, D Shiraishi, M Noziri, Y Inoue - Bulletin of the Chemical …, 1999 - journal.csj.jp
A novel three-component reaction of alkadienol, CO 2 , and aryl or vinylic halide gives a vinyl group-substituted cyclic carbonate in one pot in the presence of a catalytic amount of a …
Number of citations: 44 www.journal.csj.jp
Y Kayaki, M Yamamoto, T Ikariya - Angewandte Chemie, 2009 - Wiley Online Library
During the last decade, N-heterocyclic carbenes (NHCs) have attracted attention because of the intensive development of general synthetic methods and wide applications in the field of …
Number of citations: 389 onlinelibrary.wiley.com
J Qiu, Y Zhao, Z Li, H Wang, M Fan, J Wang - ChemSusChem, 2017 - Wiley Online Library
The efficient conversion of CO 2 into value‐added chemicals under metal‐free conditions is of significant importance from the viewpoint of sustainable chemistry. In this work, ionic …
X Liu, JG de Vries, T Werner - Green Chemistry, 2019 - pubs.rsc.org
Herein, we report the first example on the use of an earth-abundant metal complex as the catalyst for the transfer hydrogenation of cyclic carbonates to methanol and diols. The …
Number of citations: 48 pubs.rsc.org

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